molecular formula C15H15N3 B6142719 [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine CAS No. 953727-38-3

[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine

Cat. No.: B6142719
CAS No.: 953727-38-3
M. Wt: 237.30 g/mol
InChI Key: PRJBJHDHYCIYQH-UHFFFAOYSA-N
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Description

[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine is a compound that features a benzodiazole ring attached to a phenylmethanamine structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine typically involves the reaction of benzodiazole derivatives with phenylmethanamine under specific conditions. One common method involves the use of a condensation reaction where the benzodiazole ring is formed first, followed by its attachment to the phenylmethanamine moiety. The reaction conditions often require a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions can vary but often involve specific temperatures and solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine include other benzodiazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c16-9-12-5-7-13(8-6-12)10-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJBJHDHYCIYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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